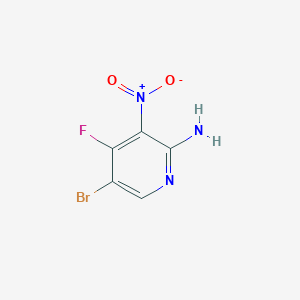
5-Bromo-4-fluoro-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-3-nitropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN3O2. It is primarily used as a building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-nitropyridin-2-amine typically involves the nitration of 5-bromo-4-fluoropyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent amination step involves the use of ammonia or an amine source under catalytic conditions to introduce the amino group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium or platinum can enhance the reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyridines depending on the substituent introduced.
Reduction: 5-Bromo-4-fluoro-3-aminopyridin-2-amine.
Oxidation: this compound derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-3-nitropyridin-2-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the fluorine atom.
4-Bromo-3-nitropyridin-2-amine: Similar but with different substitution pattern.
5-Bromo-2-fluoropyridine: Lacks the nitro group.
Uniqueness
5-Bromo-4-fluoro-3-nitropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H3BrFN3O2 |
|---|---|
Peso molecular |
236.00 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrFN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) |
Clave InChI |
OZTGLQASKWFCJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


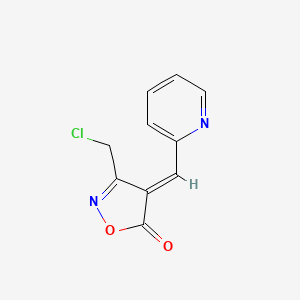

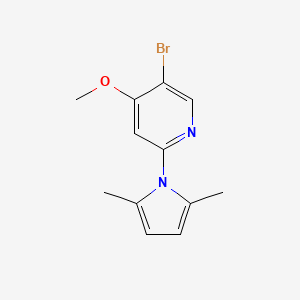
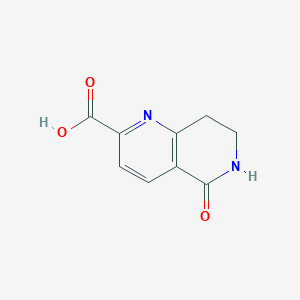
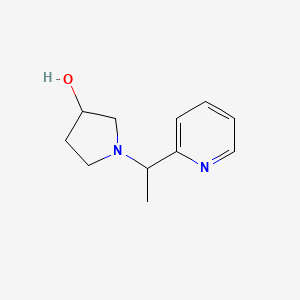
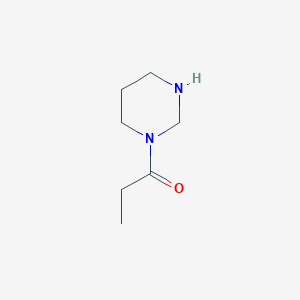

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
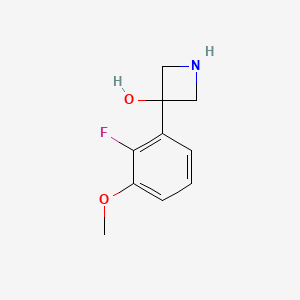
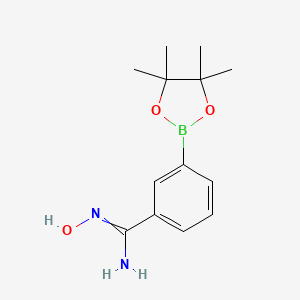

![1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)

![4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11757015.png)
